Cas no 87791-58-0 (Benzyl 4-oxoazetidine-2-carboxylate)
Benzyl 4-oxoazetidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 4-oxoazetidine-2-carboxylate
- 2-Azetidinecarboxylic acid, 4-oxo -, phenylmethyl ester
- 4-(Benzyloxycarbonyl)-2-azetidinone
- Benzyl 4-Oxo-2-azetidinecarboxylate
- 2-azetidinecarboxylic acid, 4-oxo-, phenylmethyl ester
- AK117084
- 4-Benzyloxycarbonyl-2-azetidinone
- BENZYL4-OXO-2-AZETIDINECARBOXYLATE
- Maybridge3_001414
- Oprea1_260819
- WGLLBHSIXLWVFU-UHFFFAOYSA-N
- HMS1435A06
- 4-benzyloxycarbonyl azetidin-2-one
- 3976AC
- FCH1679489
- MB01372
- Phenylmethyl 4-oxo-2-azetidinecarboxylate (ACI)
- SCHEMBL4695211
- AC-9161
- Benzyl (S)-4-oxo-2-azetidinecarboxylate
- (S)-4-Cbz-azetidin-2-one
- 2-Azetidinecarboxylic acid, 4-oxo-, phenylmethyl ester, (R)-
- DS-4811
- 2-Cbz-4-oxoazetidine
- SB22125
- IDI1_012801
- CS-0149861
- A13062
- SR-01000635657-1
- MFCD00661973
- MFCD00798164
- Benzyl (S)-(?)-4-oxo-2-azetidinecarboxylate
- 87791-58-0
- DB-050568
- 4-oxo-azetidine-2-carboxylic acid benzyl ester
- DTXSID40384578
- AKOS015855328
- CCG-45920
- SY096980
- SY238691
- Benzyl4-oxoazetidine-2-carboxylate
-
- MDL: MFCD00661973
- Inchi: 1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
- InChI Key: WGLLBHSIXLWVFU-UHFFFAOYSA-N
- SMILES: O=C(C1CC(=O)N1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 205.074
- Monoisotopic Mass: 205.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4
- XLogP3: 0.7
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.268
- Boiling Point: 404.7°C at 760 mmHg
- Flash Point: 198.5°C
- Refractive Index: 1.565
- PSA: 55.40000
- LogP: 0.94710
Benzyl 4-oxoazetidine-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
Benzyl 4-oxoazetidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 66310-1/G |
BENZYL 4-OXO-2-AZETIDINECARBOXYLATE |
87791-58-0 | 97% | 1g |
$150 | 2023-09-16 | |
| AstaTech | 66310-5/G |
BENZYL 4-OXO-2-AZETIDINECARBOXYLATE |
87791-58-0 | 97% | 5g |
$654 | 2023-09-16 | |
| AstaTech | 66310-25/G |
BENZYL 4-OXO-2-AZETIDINECARBOXYLATE |
87791-58-0 | 97% | 25/G |
$1838 | 2022-06-01 | |
| Alichem | A019140736-1g |
Benzyl 4-oxoazetidine-2-carboxylate |
87791-58-0 | 97% | 1g |
$151.50 | 2023-08-31 | |
| Alichem | A019140736-5g |
Benzyl 4-oxoazetidine-2-carboxylate |
87791-58-0 | 97% | 5g |
$556.50 | 2023-08-31 | |
| Alichem | A019140736-25g |
Benzyl 4-oxoazetidine-2-carboxylate |
87791-58-0 | 97% | 25g |
$1856.38 | 2023-08-31 | |
| Fluorochem | 040553-250mg |
Benzyl 4-Oxo-2-azetidinecarboxylate |
87791-58-0 | 97% | 250mg |
£56.00 | 2022-02-28 | |
| Fluorochem | 040553-1g |
Benzyl 4-Oxo-2-azetidinecarboxylate |
87791-58-0 | 97% | 1g |
£140.00 | 2022-02-28 | |
| Fluorochem | 040553-5g |
Benzyl 4-Oxo-2-azetidinecarboxylate |
87791-58-0 | 97% | 5g |
£591.00 | 2022-02-28 | |
| Fluorochem | 040553-25g |
Benzyl 4-Oxo-2-azetidinecarboxylate |
87791-58-0 | 97% | 25g |
£2068.00 | 2022-02-28 |
Benzyl 4-oxoazetidine-2-carboxylate Production Method
Production Method 1
Production Method 2
1.2 Reagents: tert-Butylmagnesium chloride Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water
Production Method 3
1.2 Reagents: Bromo(1,1-dimethylethyl)magnesium Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water
Production Method 4
1.2 Reagents: Bromo(1,1-dimethylethyl)magnesium Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water
Production Method 5
Benzyl 4-oxoazetidine-2-carboxylate Raw materials
Benzyl 4-oxoazetidine-2-carboxylate Preparation Products
Benzyl 4-oxoazetidine-2-carboxylate Suppliers
Benzyl 4-oxoazetidine-2-carboxylate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Benzyl 4-oxoazetidine-2-carboxylate
Benzyl 4-oxoazetidine-2-carboxylate (CAS No. 87791-58-0): An Overview and Recent Developments
Benzyl 4-oxoazetidine-2-carboxylate (CAS No. 87791-58-0) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and development. The molecule consists of a benzyl group attached to a 4-oxoazetidine-2-carboxylate moiety, which imparts specific chemical and biological properties that make it a valuable target for various research endeavors.
The benzyl 4-oxoazetidine-2-carboxylate structure is notable for its azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom. This ring system is known for its high reactivity and ability to form stable derivatives, making it an attractive scaffold for the synthesis of bioactive molecules. The presence of the benzyl group enhances the compound's solubility and stability, while the carboxylate functionality provides additional sites for chemical modification and conjugation.
Recent studies have highlighted the potential of benzyl 4-oxoazetidine-2-carboxylate in various therapeutic areas. One notable application is in the development of novel antibiotics. The azetidine ring system has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising lead for the design of new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzyl 4-oxoazetidine-2-carboxylate exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
In addition to its antibacterial properties, benzyl 4-oxoazetidine-2-carboxylate has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that certain derivatives of this compound could effectively cross the blood-brain barrier and exert neuroprotective effects. These findings suggest that benzyl 4-oxoazetidine-2-carboxylate and its analogs may be useful in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of benzyl 4-oxoazetidine-2-carboxylate further enhances its utility in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common method involves the reaction of benzyl bromide with 4-hydroxyazetidin-2-one followed by carboxylation. This approach allows for the facile introduction of functional groups at different positions on the azetidine ring, enabling the synthesis of a wide range of structurally diverse compounds.
The pharmacokinetic properties of benzyl 4-oxoazetidine-2-carboxylate have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical evaluation. Moreover, preliminary studies have shown that benzyl 4-oxoazetidine-2-carboxylate can be effectively formulated into various dosage forms, including tablets, capsules, and injectable solutions.
In conclusion, benzyl 4-oxoazetidine-2-carboxylate (CAS No. 87791-58-0) is a versatile compound with significant potential in multiple therapeutic areas. Its unique structural features and favorable pharmacological properties make it an important target for ongoing research in medicinal chemistry and drug development. As new derivatives continue to be synthesized and evaluated, it is likely that benzyl 4-oxoazetidine-2-carboxylate will play an increasingly important role in addressing unmet medical needs.
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